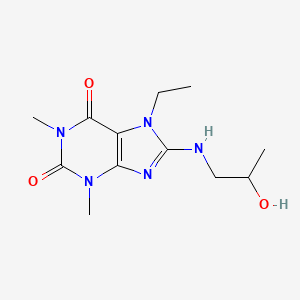

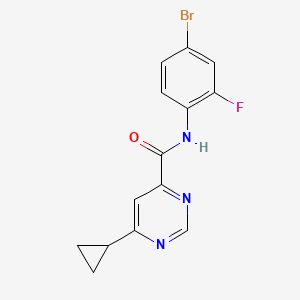

N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide

货号 B2744865

CAS 编号:

921539-66-4

分子量: 346.4

InChI 键: DUQXQQNVLXJTCN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide” is likely a chemical compound that belongs to the class of organic compounds known as indolinones . Indolinones are compounds containing an indole or a derivative fused to a ketone. The parent compound of this class is indolinone .

Molecular Structure Analysis

The molecular structure of “N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide” would likely include an indolinone core, which is a bicyclic system consisting of a benzene ring fused to a 2-pyrrolidinone .Chemical Reactions Analysis

Again, while specific reactions involving “N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide” are not available, similar compounds have been used as reactants or reagents in the preparation of other complex molecules .科学研究应用

Antimicrobial and Anticancer Evaluation

- Research on similar sulfonamide derivatives has shown promising antimicrobial and anticancer activities. For instance, a study by Kumar et al. (2014) synthesized a series of sulfonamide derivatives that exhibited significant in vitro antimicrobial and anticancer activities, suggesting potential applications in developing new therapeutic agents against various microbial infections and cancers (Kumar et al., 2014).

COX-2 Inhibition

- Another research by Hashimoto et al. (2002) on sulfonamide derivatives focused on their ability to inhibit cyclooxygenase-2 (COX-2) enzyme, highlighting their potential as anti-inflammatory drugs. The introduction of specific functional groups improved COX-2 selectivity, offering insights into designing more effective COX-2 inhibitors (Hashimoto et al., 2002).

Urease Inhibition

- Arshad et al. (2017) explored the urease inhibition potential of isatin-derived sulfonamides, demonstrating significant inhibitory effects against the enzyme. This suggests possible applications in treating diseases related to urease activity, such as gastrointestinal infections caused by Helicobacter pylori (Arshad et al., 2017).

Carbonic Anhydrase Inhibition

- A study on novel benzenesulfonamide derivatives by Eldehna et al. (2017) reported significant inhibition of carbonic anhydrase isoforms, particularly those associated with tumors. These findings open pathways for the development of new anticancer agents targeting carbonic anhydrase in cancer cells (Eldehna et al., 2017).

Antioxidant Activities

- Research into quinazolone derivatives with sulfonamide groups by Habib et al. (2014) identified compounds with high antioxidant activities. These compounds could be potential additives for enhancing the oxidative stability of lubricating oils, indicating their utility in industrial applications (Habib et al., 2014).

属性

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-2-9-23-14-4-6-15(7-5-14)24(21,22)19-13-3-8-16-12(10-13)11-17(20)18-16/h3-8,10,19H,2,9,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQXQQNVLXJTCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2744785.png)

![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2744792.png)

![2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2744796.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2744797.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2744800.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2744802.png)

![6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] hydrochloride](/img/structure/B2744803.png)